An In-depth Technical Guide to 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide
An In-depth Technical Guide to 2-Bromo-1-(5-chloropyridin-2-yl)ethanone Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide, a key intermediate in the synthesis of neonicotinoid insecticides.[1]
Core Chemical Properties
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a solid organic compound.[2] While specific experimental data for the hydrobromide salt is limited in publicly available literature, the properties of the corresponding free base, 2-Bromo-1-(5-chloro-2-pyridinyl)ethanone, offer valuable insights.
Table 1: Physicochemical Properties
| Property | Value | Source |
| For 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide | ||
| CAS Number | 145905-09-5 | [2] |
| Molecular Formula | C₇H₆Br₂ClNO | [1] |
| Molecular Weight | 315.39 g/mol | [2] |
| Physical Form | Solid | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
| For 2-Bromo-1-(5-chloro-2-pyridinyl)ethanone (Free Base) | ||
| CAS Number | 94952-47-3 | [3] |
| Molecular Formula | C₇H₅BrClNO | [3] |
| Molecular Weight | 234.478 g/mol | [3] |
| Density | 1.7 ± 0.1 g/cm³ | [3] |
| Boiling Point | 289.4 ± 25.0 °C at 760 mmHg | [3] |
| Flash Point | 128.8 ± 23.2 °C | [3] |
Synthesis and Experimental Protocols
This compound is primarily utilized as a reactive intermediate in the synthesis of more complex molecules, particularly in the agrochemical industry for the production of neonicotinoid insecticides.[1] While a specific, detailed protocol for its industrial synthesis is proprietary, a general laboratory-scale synthesis can be conceptualized based on the bromination of the corresponding ketone.
A plausible synthetic route involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. The final step would be the treatment with hydrobromic acid to form the hydrobromide salt.
General Experimental Protocol: Bromination of a Ketone
This protocol is a representative example for the synthesis of an α-bromo ketone and may be adapted for the synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone.
Materials:
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1-(5-chloropyridin-2-yl)ethanone (starting material)
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Bromine (brominating agent)
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Methylene chloride (solvent)
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Sodium bicarbonate solution (for washing)
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Sodium sulfate (drying agent)
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Hydrobromic acid
Procedure:
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Dissolve 1-(5-chloropyridin-2-yl)ethanone in methylene chloride in a round-bottom flask, and cool the mixture in an ice bath.
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Slowly add a solution of bromine in methylene chloride dropwise to the stirred solution, maintaining the low temperature.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid.
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Wash the organic layer with water.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Evaporate the solvent under reduced pressure to yield the crude 2-Bromo-1-(5-chloropyridin-2-yl)ethanone.
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Dissolve the crude product in a suitable solvent and treat with an appropriate equivalent of hydrobromic acid to precipitate the hydrobromide salt.
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Isolate the salt by filtration, wash with a cold solvent, and dry under vacuum.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Logical Workflow for Synthesis and Purification
Caption: Synthetic and Purification Workflow
Biological Activity and Signaling Pathways
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is primarily recognized for its role as a key building block in the synthesis of neonicotinoid insecticides.[1] Neonicotinoids are a class of neuro-active insecticides that act on the central nervous system of insects.
Signaling Pathway of Neonicotinoids (General)
While no specific signaling pathway data for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide itself has been identified, the ultimate products derived from it, neonicotinoids, have a well-characterized mechanism of action. They act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.
Caption: Role as a Precursor and General Neonicotinoid Action
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]
Precautionary Statements: P264, P270, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P331, P363, P403+P233, P501.[2]
This compound should be handled in a well-ventilated area by trained professionals wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Conclusion
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a valuable chemical intermediate with significant applications in the agrochemical industry. While detailed public data on its specific physicochemical properties and biological activity are scarce, its role as a precursor to neonicotinoid insecticides provides a clear context for its importance. The provided information, compiled from available safety data and general chemical literature, serves as a foundational guide for researchers and professionals working with this compound. Further investigation into proprietary or patent literature may yield more specific experimental details.
